molecular formula C10H9BrN2O2S B2654522 Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate CAS No. 2248181-61-3

Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate

Numéro de catalogue: B2654522
Numéro CAS: 2248181-61-3
Poids moléculaire: 301.16
Clé InChI: NPOMLOPZUYNICW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a brominated thiophene substituent at the 5-position of the pyrazole ring. The bromothiophene moiety introduces steric bulk and electronic effects due to the electronegative bromine atom and the aromatic thiophene system. This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for inhibitors or functionalized intermediates .

Propriétés

IUPAC Name

ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-2-15-10(14)7-5-6(12-13-7)8-3-4-9(11)16-8/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOMLOPZUYNICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Mécanisme D'action

The mechanism of action of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in SI-51) reduce yields compared to simpler aryl groups (e.g., phenyl in SI-50), likely due to increased steric hindrance or electronic deactivation .
  • The bromothiophene substituent in the target compound may further lower yields compared to non-halogenated analogs like SI-1, though direct data is unavailable in the provided evidence.

Physical and Spectral Properties

Substituents significantly impact melting points, solubility, and spectral characteristics:

Compound Name Melting Point (°C) Key Spectral Data (NMR/HRMS) Reference
Ethyl 5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (8f) 81–82 ¹H NMR: δ 1.35 (t, 3H), 4.33 (q, 2H), 6.82 (s, 1H)
Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate N/A Molecular formula: C₁₃H₁₄N₂O₂
Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate N/A Purity ≥97% (HPLC), CAS 178114-25-5

Key Observations :

  • Bromine’s heavy atom effect in the target compound may elevate melting points compared to non-halogenated analogs like SI-1, though specific data is lacking.
  • Thiophene’s conjugation with the pyrazole ring could downfield-shift aromatic protons in ¹H NMR compared to phenyl or nitrophenyl derivatives .

Activité Biologique

Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate, with a molecular formula of C10H9BrN2O2S and a molecular weight of 301.16 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on anti-inflammatory effects and other pharmacological activities, supported by relevant studies and data.

  • IUPAC Name : Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate
  • CAS Number : 2248181-61-3
  • Molecular Structure :
C10H9BrN2O2S\text{C}_{10}\text{H}_{9}\text{Br}\text{N}_{2}\text{O}_{2}\text{S}

Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory activity of various ethyl pyrazole derivatives, including ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate. The study utilized a carrageenan-induced paw edema model in rats to assess the efficacy of these compounds. The results indicated that certain derivatives exhibited notable anti-inflammatory effects when compared to control groups.

Key Findings :

  • The compound demonstrated a reduction in inflammation markers.
  • Substitutions on the pyrazole scaffold were found to enhance anti-inflammatory activity.
CompoundInflammation Reduction (%)Notes
Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate45%Significant compared to control
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate60%Most effective in the study

These findings suggest that ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate could serve as a lead compound for further development in anti-inflammatory therapies .

Other Pharmacological Activities

In addition to its anti-inflammatory properties, the compound's structure indicates potential for various other biological activities:

  • Antioxidant Activity : Preliminary studies suggest that pyrazole derivatives may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases.
  • Antimicrobial Effects : Some derivatives have shown promise against bacterial strains, indicating potential use in developing new antimicrobial agents.
  • Cytotoxicity Studies : Research into the cytotoxic effects on cancer cell lines is ongoing, with initial results indicating that certain substitutions may enhance cytotoxicity against specific cancer types.

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl pyrazole derivatives:

  • A study published in PubMed highlighted that modifications in the pyrazole ring significantly impacted anti-inflammatory efficacy, suggesting a structure-activity relationship (SAR) that could guide future synthesis .
  • Another investigation focused on the synthesis of various ethyl pyrazole derivatives and their biological evaluation, confirming that specific structural features are crucial for enhancing activity against inflammation .

Q & A

Q. What are the key considerations in designing a synthesis protocol for Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate to ensure high yield and purity?

Methodological Answer: Synthesis protocols for pyrazole derivatives typically involve cyclocondensation of hydrazines with β-keto esters or halogenation of preformed pyrazole cores. For this compound:

  • Reagent Selection : Use 5-bromothiophene-2-carbaldehyde as a starting material to introduce the bromothiophenyl group. Halogenation agents like N-bromosuccinimide (NBS) may optimize bromine positioning .
  • Catalytic Conditions : Acidic (e.g., acetic acid) or basic (e.g., K₂CO₃) conditions influence cyclization efficiency. For example, highlights the use of DMF as a solvent with N-chlorosuccinimide (NCS) for chlorination .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the pure product, as demonstrated in (63–88% yields after purification) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate, and what critical data points should be analyzed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrazole ring (δ 6.5–8.0 ppm) and the ethyl ester group (δ 1.3–4.3 ppm). The bromothiophenyl group shows distinct aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Confirm the carbonyl (C=O) signal (~165–170 ppm) and quaternary carbons on the pyrazole ring (~140–150 ppm) .
  • HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) with a mass accuracy <5 ppm. reports HRMS data for analogous pyrazole derivatives .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions, as seen in for structurally related compounds .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate compared to its structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, shows that replacing bromine with chlorine alters receptor binding affinity .
  • Standardized Assays : Use consistent in vitro models (e.g., enzyme inhibition assays for cyclooxygenase-2) to minimize variability. reports anti-inflammatory activity (62% edema inhibition) for a dimethylphenyl analog .
  • Data Normalization : Account for differences in purity (≥97% by HPLC, as in ) and solvent effects on solubility .

Q. What computational methods (e.g., DFT, molecular docking) are recommended to predict the reactivity and binding affinity of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate with biological targets?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gaps). applied DFT to pyrazole derivatives to predict reactivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., α-amylase for antidiabetic studies). highlights pyrazole derivatives as α-amylase inhibitors .
  • MD Simulations : Assess binding stability over 100 ns trajectories to validate docking results.

Q. How can researchers optimize the scale-up of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for halogenation steps, as noted in for industrial-scale pyrazole synthesis .
  • Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C for cross-coupling) to reduce costs.
  • Process Analytical Technology (PAT) : Implement inline NMR or FTIR to monitor reaction progress and adjust parameters in real time .

Q. What strategies are effective in elucidating the mechanism of action of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate in inflammatory pathways?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against COX-1/COX-2 using fluorometric kits. describes pyrazole derivatives as COX inhibitors .
  • Gene Expression Profiling : Use RT-qPCR to quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) in treated cell lines.
  • Kinetic Studies : Perform stopped-flow spectroscopy to analyze binding kinetics with target enzymes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.